molecular formula C15H22BrN3O B2718057 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415526-30-4

5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine

Cat. No. B2718057
CAS RN: 2415526-30-4
M. Wt: 340.265
InChI Key: XUBJBALXPFQLHH-UHFFFAOYSA-N
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Description

5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine involves its binding to the dopamine D3 receptor and the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the cAMP-PKA pathway, the ERK1/2 pathway, and the PI3K-Akt pathway. These pathways are involved in the regulation of cellular processes, including gene expression, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine include the modulation of dopamine release and the regulation of motor function. This compound has also been shown to have an effect on memory and learning, as well as on the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine in lab experiments include its specificity for the dopamine D3 receptor and the sigma-1 receptor, as well as its ability to modulate multiple signaling pathways. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For the study of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine include the exploration of its potential use in the treatment of neurological disorders, such as Parkinson's disease and addiction. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in scientific research. Additionally, the development of new derivatives of this compound may lead to the discovery of more effective treatments for neurological disorders.
In conclusion, 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has potential use in scientific research, particularly in the field of neuroscience. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. Further research is needed to fully understand the potential applications of this compound and to optimize its use in scientific research.

Synthesis Methods

5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine has been synthesized using various methods, including the reaction of 2,4-dichloro-5-bromopyrimidine with cyclopentylmethylamine and 4-piperidinol, as well as the reaction of 5-bromo-2-chloropyrimidine with cyclopentylmethylamine and 4-piperidinol. These methods have been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including motor function, reward, and addiction.

properties

IUPAC Name

5-bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O/c16-13-9-17-15(18-10-13)20-14-5-7-19(8-6-14)11-12-3-1-2-4-12/h9-10,12,14H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBJBALXPFQLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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